

****A Technical Guide to the Thermal Decomposition of Barium Hydride (BaH₂) ****

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Compound of Interest

Compound Name: Barium hydride (BaH₂)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of Barium Hydride (BaH₂), a compound of significant interest for its potential in hydrogen storage, as a reducing agent, and in advanced material synthesis.^[1] Understanding its thermal stability is critical for safe handling and for its application in various chemical processes.

Quantitative Thermal Properties

The thermal behavior of BaH₂ is characterized by a distinct decomposition temperature that precedes its melting point. It also undergoes a significant structural phase transition at elevated temperatures, which dramatically impacts its ionic conductivity. The key quantitative data are summarized below.

Property	Value	Notes
Decomposition Temperature	675 °C	The compound decomposes into barium metal and hydrogen gas (H ₂). [1] [2] [3] [4]
Melting Point	1200 °C	This is the theoretical melting point; however, decomposition occurs at a lower temperature. [1] [4]
Structural Phase Transition	> 500 °C	Orthorhombic (Pnma) to hexagonal (P6 ₃ /mmc) phase transition. [5]
Enhanced Ionic Conductivity	0.2 S·cm ⁻¹ at 630 °C	The hexagonal phase exhibits significantly higher hydride ion conductivity. [6] [7]

Thermal Decomposition Pathway

The thermal decomposition of Barium Hydride is a solid-state reaction that results in the formation of elemental barium and the evolution of hydrogen gas. The reaction proceeds as follows:



This process is initiated at approximately 675 °C under standard pressure.[\[1\]](#)[\[2\]](#)[\[3\]](#) The release of hydrogen gas makes BaH₂ a potential material for solid-state hydrogen storage, although its high decomposition temperature presents a challenge for practical applications.[\[1\]](#)

Prior to decomposition, BaH₂ undergoes a structural phase transition from a low-symmetry orthorhombic phase to a high-symmetry hexagonal phase at temperatures above 500 °C.[\[5\]](#) This transition is associated with a dramatic increase in hydride ion (H⁻) conductivity, making it a subject of research for applications in solid-state ionics.[\[5\]](#)[\[7\]](#)

Experimental Protocol: Determination of Decomposition Temperature via TGA/DSC

The thermal decomposition temperature of BaH_2 is typically determined using Thermogravimetric Analysis (TGA), often coupled with Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.^{[8][9]}

Apparatus

- Simultaneous Thermal Analyzer (TGA/DSC).
- High-precision microbalance (integrated within the TGA).
- Inert sample crucibles (e.g., alumina, Al_2O_3).
- Inert atmosphere glovebox for sample preparation.
- High-purity inert gas supply (e.g., Argon or Nitrogen) with flow controller.

Methodology

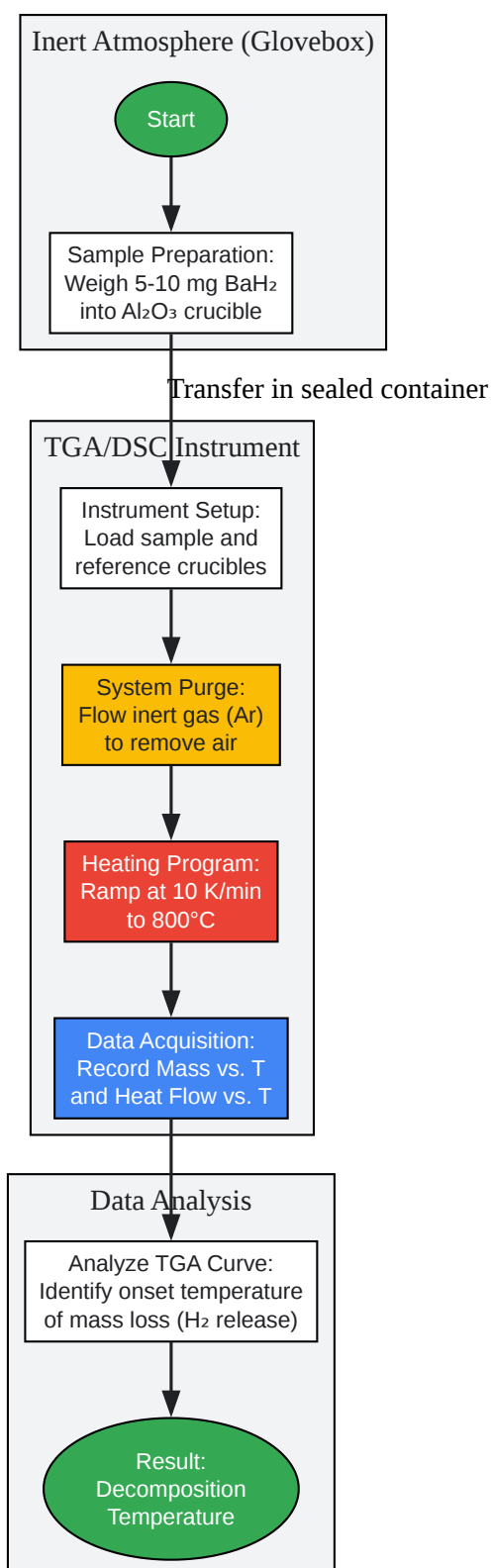
- **Sample Preparation:** Due to the high reactivity of BaH_2 with air and moisture, all sample handling must be performed in an inert atmosphere (e.g., an argon-filled glovebox).^[1] An accurately weighed sample of BaH_2 powder (typically 5-10 mg) is loaded into a pre-tared alumina crucible.
- **Instrument Setup:** The crucible containing the sample is placed onto the TGA balance. A reference crucible (empty) is placed on the reference holder.
- **Atmosphere Control:** The TGA furnace is sealed, and a high-purity inert gas (e.g., Argon at a flow rate of 50-100 mL/min) is purged through the system to eliminate any residual oxygen or moisture.^[10]
- **Thermal Program:** The sample is heated from ambient temperature to a final temperature well above the expected decomposition (e.g., 800 °C). A constant, linear heating rate (e.g., 10 K/min) is applied.^{[11][12]}

- Data Acquisition: The instrument continuously records the sample mass, sample temperature, and differential heat flow throughout the heating program.
- Data Analysis:
 - TGA Curve: The resulting data is plotted as percent mass loss versus temperature. The decomposition of BaH_2 is identified by a sharp sigmoidal drop in mass, corresponding to the release of H_2 . The onset temperature of this mass loss is determined and reported as the decomposition temperature.
 - DTG Curve: The first derivative of the TGA curve (DTG) can be plotted to more precisely identify the temperature of the maximum rate of mass loss.
 - DSC Curve: The DSC curve will typically show an endothermic peak corresponding to the energy absorbed during the decomposition process.

Visualizations

Experimental Workflow

The logical flow for determining the thermal decomposition temperature of BaH_2 using TGA is outlined in the diagram below. This process emphasizes the critical need for an inert atmosphere during sample handling and analysis.

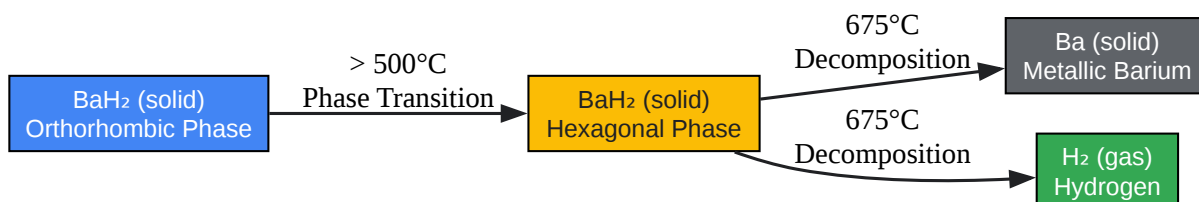


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Caption: Experimental workflow for TGA determination of BaH₂ decomposition.

Decomposition Pathway

The thermal decomposition of BaH₂ is a direct process involving the breaking of Ba-H bonds, leading to the formation of metallic barium and diatomic hydrogen gas.



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Caption: Phase transition and decomposition pathway of BaH₂ upon heating.

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